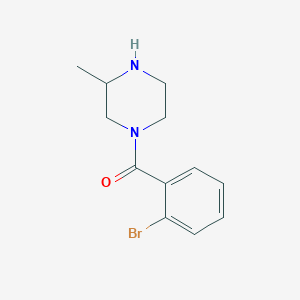

1-(2-Bromobenzoyl)-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

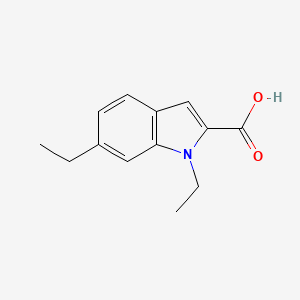

Description

The compound “1-(2-Bromobenzoyl)-3-methylpiperazine” is a derivative of 2-Bromobenzoyl chloride . 2-Bromobenzoyl chloride is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromobenzoyl)-3-methylpiperazine” were not found, similar compounds such as 2-Bromobenzoyl chloride and propranolol derivatives have been synthesized using various methods .Applications De Recherche Scientifique

Pharmaceuticals

This compound can be used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs .

Agrochemicals

It also finds application in the agrochemical industry . It can be used in the synthesis of various agrochemicals .

Dyestuff Fields

This compound can be used in the dyestuff industry . It can be used in the synthesis of various dyes .

Cooperative EnT/NHC Catalysis

The compound has been used in cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes . This process affords the corresponding highly functionalized polycyclic indolines in moderate to good yields with exclusive diastereoselectivities .

CAr–Br Bond Cleavage

The compound has been used in research related to CAr–Br bond cleavage via cooperative EnT/NHC catalysis . This protocol demonstrates the cleavage of CAr–Br bond under mild cooperative EnT/NHC catalysis .

Orientations Futures

Mécanisme D'action

Target of Action

A structurally similar compound, 2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl coumarin (bp-1c), has been found to targetJAK2 , a protein involved in cell survival signaling .

Mode of Action

The related compound bp-1c is known to inhibit jak2 tyr1007/1008 phosphorylation, which in turn inhibits the downstream stat3 tyr705 signaling pathway . This leads to the induction of cell death .

Biochemical Pathways

The related compound bp-1c affects the jak2/stat3 signaling pathway . This pathway is crucial for cell survival, and its inhibition can lead to apoptosis . Additionally, BP-1C has been shown to modulate the Akt/Src survival signal and alter the expression of interwoven apoptotic genes .

Result of Action

The related compound bp-1c has been shown to induce apoptosis, a form of programmed cell death . This anti-neoplastic activity could potentially make it a promising candidate for cancer treatment .

Propriétés

IUPAC Name |

(2-bromophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVEHNATUEDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzoyl)-3-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)